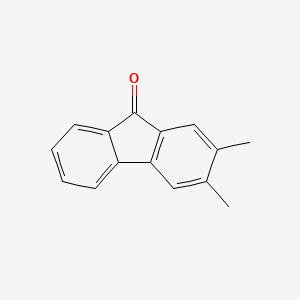

2,3-Dimethyl-9H-fluoren-9-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4627-17-2 |

|---|---|

Molecular Formula |

C15H12O |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

2,3-dimethylfluoren-9-one |

InChI |

InChI=1S/C15H12O/c1-9-7-13-11-5-3-4-6-12(11)15(16)14(13)8-10(9)2/h3-8H,1-2H3 |

InChI Key |

GPVRWBXBLFTCLV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)C(=O)C3=CC=CC=C32 |

Origin of Product |

United States |

An Overview of Fluorenone Scaffolds in Modern Organic and Materials Chemistry

Fluorenone, with its defining tricyclic aromatic system containing a central five-membered ring with a ketone group, is a fundamental building block in the synthesis of a wide array of organic compounds. researchgate.net This scaffold is prized for its rigid and planar structure, which, combined with its electron-accepting ketone group, imparts unique photophysical and electronic properties. researchgate.net These characteristics make fluorenone and its derivatives highly sought after in materials science, particularly for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). entrepreneur-cn.com The inherent tunability of the fluorenone core, allowing for the introduction of various functional groups, enables chemists to fine-tune the resulting molecules' properties, such as their emission color, charge transport capabilities, and solubility. entrepreneur-cn.comwikipedia.org

Beyond materials science, the fluorenone motif is a recurring feature in many biologically active molecules, including antiviral, anticancer, and antimalarial agents. researchgate.netentrepreneur-cn.com The structural rigidity and potential for diverse chemical modifications make it an attractive scaffold for the design of new therapeutic agents. entrepreneur-cn.com The synthesis of fluorenones can be achieved through various methods, including the oxidation of the corresponding fluorene (B118485). ontosight.ai

The Significance of 2,3 Dimethyl 9h Fluoren 9 One and Its Derivatives As Multifunctional Building Blocks

2,3-Dimethyl-9H-fluoren-9-one, a specific derivative of the fluorenone family, serves as a critical intermediate and building block in the synthesis of more complex functional materials. While detailed research focusing exclusively on this isomer is still emerging, its structural features suggest significant potential in various advanced applications. The strategic placement of the two methyl groups on one of the benzene (B151609) rings is expected to modulate the electronic properties of the fluorenone core, influencing its performance in electronic devices.

The precursor to this compound, 2,3-dimethyl-9H-fluorene, is a known entity in chemical literature. nist.govnih.gov The oxidation of this fluorene (B118485) derivative provides a direct route to this compound. The properties of this molecule can be further tailored through the synthesis of its derivatives, for instance, by introducing additional functional groups to create donor-acceptor systems with specific charge-transfer characteristics. These tailored derivatives are of interest for creating new organic semiconductors and fluorescent materials. ontosight.ai

Table 1: Physicochemical Properties of this compound and its Precursor

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 4627-17-2 | C₁₅H₁₂O | 208.26 |

| 2,3-Dimethyl-9H-fluorene | 4612-63-9 | C₁₅H₁₄ | 194.27 |

This table presents key physicochemical data for this compound and its direct synthetic precursor, 2,3-Dimethyl-9H-fluorene. Data sourced from nist.govnih.govguidechem.comchemsrc.com.

The Impact of Methyl Group Substitution on the Research Trajectories of Fluorenone Derivatives

Oxidative Approaches to 9H-Fluoren-9-one Synthesis from Fluorene (B118485) Precursors

The oxidation of fluorene precursors is a common and effective method for synthesizing 9H-fluoren-9-ones. rsc.orgresearchgate.net This approach can be executed under various conditions, often yielding high-purity products. rsc.orgresearchgate.net

Base-catalyzed autoxidation of fluorene to fluorenone can be performed in a two-phase system, such as aqueous potassium hydroxide (B78521) and benzene (B151609). oup.com The rate of this oxidation reaction is directly proportional to the amount of fluorene present. oup.com The use of a base like potassium hydroxide is crucial for the reaction to proceed. rsc.orgresearchgate.netoup.com The strength of the base plays a significant role, with the ease of oxidation following the order: KOH > NaOH > LiOH > Ba(OH)₂. oup.com

Phase transfer catalysts (PTCs) are instrumental in facilitating reactions between reactants in immiscible phases, such as an aqueous and an organic layer. fluorochem.co.ukdalalinstitute.com In the synthesis of fluorenone, PTCs like 18-crown-6 (B118740) can be used in a two-phase system of aqueous potassium hydroxide and benzene. oup.com The addition of 18-crown-6 increases the concentration of potassium hydroxide and water in the benzene phase, which in turn increases the rate of oxidation. oup.com This catalytic method allows for faster reaction rates, higher yields, and fewer byproducts. dalalinstitute.com

Continuous flow processes offer a promising alternative to traditional batch reactors for chemical synthesis, providing benefits such as reduced production costs, increased product yield and consistency, and enhanced process robustness. lonza.com These systems allow for substrates to flow into a reactor, interact with a catalyst under controlled conditions, and emerge as a purified product, often without the need for extensive separation steps. europa.eu This technology is particularly advantageous for fine chemical and pharmaceutical manufacturing, where it can be scaled up from early-stage discovery to larger-scale production. lonza.comeuropa.eu

Targeted Methylation Strategies for Fluorenone and its Derivatives

One of the primary methods for synthesizing 2,7-dimethyl-9H-fluoren-9-one is through the methylation of fluorenone. This process typically involves the use of methylating agents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base like potassium carbonate and a solvent like dimethylformamide. The reaction is generally carried out under reflux conditions and results in high yields of the desired dimethylated product.

Metal-Catalyzed Coupling Reactions for Fluorenone Scaffold Construction

Metal-catalyzed coupling reactions are a powerful tool for constructing the fluorenone scaffold and its derivatives. nih.govacs.org Palladium catalysts are frequently employed in these reactions. nih.govacs.orgorganic-chemistry.org

The Suzuki coupling reaction, a palladium-catalyzed cross-coupling of a boronic acid with an organohalide, is a versatile method for creating carbon-carbon bonds. wikipedia.orglibretexts.org This reaction can be used to synthesize various substituted fluorenones. For instance, the Suzuki-type cross-coupling of 2,7-dihalofluorenes with arylboronic acids, using a Pd2(dba)3/P(t-Bu3) catalyst system, has been investigated. acs.orgnih.gov This method can lead to the exclusive formation of the diarylated coupling product. acs.orgnih.gov The reaction is compatible with a range of functional groups and can be carried out in various solvents, including biphasic organic-water systems. wikipedia.org

Palladacycle-Catalyzed Sequential Reactions for Fluorenone Generation

A highly efficient method for synthesizing a variety of substituted fluorenones involves a one-pot sequential reaction catalyzed by palladacycles. organic-chemistry.orgnih.gov This process utilizes readily available starting materials, 2-bromobenzaldehydes and arylboronic acids, to rapidly generate molecular complexity. organic-chemistry.orgnih.govacs.org The reaction sequence is catalyzed by anionic, four-electron donor-based palladacycles, known as Type I palladacycles. nih.govnih.gov These catalysts are uniquely capable of acting as both Pd(II) and Pd(0) catalysts at different temperatures within the same reaction vessel. nih.gov

The sequence involves three key steps:

Addition: At a lower temperature, the palladacycle catalyzes the addition of the arylboronic acid to the aldehyde group of the 2-bromobenzaldehyde (B122850). nih.govacs.org

Cyclization: As the temperature is elevated, the palladacycle generates a Pd(0) species which undergoes oxidative addition with the aryl bromide. nih.gov This is followed by a cyclization step via a C-H activation process to form a fluorenol intermediate. nih.govacs.org

Oxidation: The fluorenol intermediate is then oxidized to the final fluorenone product, a step that can often be accomplished simply by exposure to air. organic-chemistry.org

This methodology avoids the need for isolating intermediates, thus minimizing purification steps. nih.gov The reaction has demonstrated a broad substrate scope, effectively accommodating sterically hindered, electron-rich, and electron-poor arylboronic acids, leading to high yields of structurally diverse fluorenones. organic-chemistry.org For instance, the reaction between 2-bromobenzaldehyde and various arylboronic acids in the presence of a Type I palladacycle catalyst showcases the versatility of this method.

Table 1: Examples of Palladacycle-Catalyzed Fluorenone Synthesis

| 2-Bromobenzaldehyde Reactant | Arylboronic Acid Reactant | Resulting Fluorenone Product | Yield (%) |

|---|---|---|---|

| 2-Bromobenzaldehyde | Phenylboronic acid | 9H-Fluoren-9-one | 85 |

| 2-Bromobenzaldehyde | 4-Methylphenylboronic acid | 2-Methyl-9H-fluoren-9-one | 87 |

| 2-Bromobenzaldehyde | 4-Methoxyphenylboronic acid | 2-Methoxy-9H-fluoren-9-one | 92 |

| 2-Bromobenzaldehyde | 4-Chlorophenylboronic acid | 2-Chloro-9H-fluoren-9-one | 78 |

Note: Data is representative of findings in the field and may not correspond to a single specific study.

Cycloaddition and Cyclization Methodologies in Fluorenone Synthesis

Cycloaddition and cyclization reactions represent fundamental strategies for constructing the tricyclic core of fluorenones. These methods include pericyclic reactions like the Diels-Alder reaction followed by subsequent transformations, as well as classic electrophilic aromatic substitutions such as the Friedel-Crafts reaction.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings, which can serve as precursors to the fluorenone skeleton. nih.gov This approach involves reacting a suitable diene with a dienophile to construct the carbocyclic framework. researchgate.net While direct synthesis of the fluorenone core via a single Diels-Alder step is uncommon, the reaction is crucial for building precursors that can be converted to fluorenones through subsequent steps, such as oxidative cyclization. nih.gov

In some specialized applications, fluorenone itself can act as a metal-free photocatalyst to mediate Diels-Alder reactions under visible light, demonstrating its utility in facilitating cycloadditions for synthesizing other complex molecules. researchgate.netrsc.org This catalytic activity highlights the unique photochemical properties of the fluorenone scaffold. researchgate.net

The intramolecular Friedel-Crafts acylation is a classic and widely used method for the synthesis of fluorenones. ruc.dkmasterorganicchemistry.com This reaction involves the cyclization of a biphenyl (B1667301) derivative bearing a carboxylic acid or acyl chloride functional group at the 2-position. sci-hub.se The reaction is typically promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a protic acid like polyphosphoric acid. ruc.dkmasterorganicchemistry.com

The mechanism involves the formation of an acylium ion from the carboxylic acid derivative, which then acts as the electrophile. This electrophile attacks the adjacent aromatic ring in an intramolecular electrophilic aromatic substitution, forming the new five-membered ring and completing the fluorenone tricycle after proton loss. The choice of solvent and reaction conditions can influence the selectivity and yield. ruc.dkresearchgate.net For example, the acetylation of 9H-fluorene can lead to mono- or di-substituted products depending on the solvent and stoichiometry. ruc.dkresearchgate.net

A divergent synthetic approach allows for the creation of different molecular scaffolds from a single common precursor by varying the reaction conditions. rsc.orgnih.gov Fluorenone derivatives can be synthesized from ortho-alkynylarylketones. rsc.org When these precursors are subjected to acidic conditions, they undergo a cyclization cascade to furnish the fluorenone framework. rsc.org This pathway involves the formation of indenone analogs, which then proceed through a para-quinone methide intermediate before a final intramolecular cyclization to yield the fluorenone product in good yields. rsc.org This method stands in contrast to silver-catalyzed reactions of the same precursors, which lead to different products like 3,4-dihydro-2H-benzo[h]chromen-2-ones. rsc.org

Biomimetic Synthetic Routes to Polyarylated Fluorene Derivatives

Nature often provides inspiration for novel synthetic strategies. A biomimetic synthesis of polyarylated fluorene derivatives has been developed, mimicking the proposed biosynthetic pathway of selaginpulvilins, a class of polyphenols found in Selaginellaceae plants. nih.govresearchgate.net This approach relies on an intramolecular electrophilic aromatic substitution as the key ring-forming step. nih.govresearchgate.net The reaction proceeds in high yields, ranging from 60-95%, and provides access to complex polyarylated structures that would be challenging to obtain through traditional methods. nih.govresearchgate.net This biomimetic route underscores the efficiency of enzyme-inspired cyclizations in constructing intricate molecular architectures. nih.gov

Synthesis of Specific Fluorenone Derivatives for Functionalization (e.g., Thiosemicarbazones)

The carbonyl group of fluoren-9-one is a key site for further functionalization, allowing for the synthesis of a wide array of derivatives. ujpronline.com Thiosemicarbazones, a class of Schiff bases, are particularly important derivatives due to their biological properties and utility as ligands in coordination chemistry. ujpronline.comujpronline.commdpi.com

The synthesis of fluoren-9-one thiosemicarbazones is typically achieved through a condensation reaction between fluoren-9-one and a thiosemicarbazide (B42300) (or a substituted thiosemicarbazide). ujpronline.comujpronline.com The reaction is usually carried out in a solvent like ethanol (B145695) and is often catalyzed by an acid. ujpronline.commdpi.com The choice of catalyst can significantly impact the reaction yield. Studies have shown that less aqueous acids tend to provide better results, with glacial acetic acid (GAA) often giving the highest yields compared to hydrochloric acid or sulfuric acid. ujpronline.comujpronline.com The mixture is typically refluxed for several hours, and the resulting thiosemicarbazone product precipitates upon cooling. ujpronline.com

Table 2: Effect of Acid Catalyst on the Synthesis Yield of Fluoren-9-one Thiosemicarbazone

| Catalyst | Yield (%) |

|---|---|

| Glacial Acetic Acid (GAA) | 89 |

| Hydrochloric Acid (1N HCl) | 75 |

Note: Yields are representative for the synthesis of (E)-2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide and are based on data reported in the literature. ujpronline.comujpronline.com

Mechanistic Elucidation in Fluorenone Synthetic Pathways

The synthesis of fluorenones, including 2,3-Dimethyl-9H-fluoren-9-one, proceeds through a variety of reaction pathways, the mechanisms of which have been the subject of detailed investigation. Understanding these mechanisms is crucial for optimizing reaction conditions and extending the synthetic scope to novel analogues. Key mechanistic pathways include metal-catalyzed cross-couplings and cyclizations, photocatalyzed radical reactions, and direct oxidation of the corresponding fluorene precursors.

A prevalent method for fluorenone synthesis involves the palladium-catalyzed intramolecular acylation or carbonylation of biaryl precursors. For instance, the synthesis from N-protected benzamides involves a proposed mechanism that begins with an ortho-palladation step. This is followed by migratory insertion of an isonitrile, subsequent intramolecular C-H activation, and reductive elimination to yield the fluorenone derivative. sci-hub.se Similarly, palladium-catalyzed cyclocarbonylation of o-halobiaryls provides a direct route to the fluorenone core. organic-chemistry.org This process is believed to proceed through oxidative addition of the palladium catalyst to the aryl-halide bond, followed by CO insertion (carbonylation), intramolecular C-C bond formation, and subsequent reductive elimination to regenerate the active palladium species. organic-chemistry.org

Another significant mechanistic pathway is the photocatalyzed intramolecular cyclization of biarylcarboxylic acids. organic-chemistry.org This reaction is proposed to proceed via the formation of an acyl radical. Under photocatalysis, the biarylcarboxylic acid is activated, and with the aid of a deoxygenating reagent like triphenylphosphine, it forms an acyl radical. organic-chemistry.org This radical then undergoes a rapid intramolecular cyclization onto the adjacent aromatic ring, followed by an oxidation step to yield the final fluorenone product. organic-chemistry.org The use of continuous flow technology demonstrates the practicality of this radical-mediated pathway. organic-chemistry.org

The direct oxidation of fluorenes to fluorenones represents a more classical approach, with mechanisms dependent on the oxidant used. researchgate.netwikipedia.org Aerobic oxidation, for example, can be achieved using atmospheric oxygen in the presence of a base like potassium hydroxide (KOH) in a solvent such as tetrahydrofuran (B95107) (THF). researchgate.netrsc.org This reaction is thought to proceed through the deprotonation of the acidic C9-H of the fluorene ring to form a fluorenyl anion. wikipedia.org This anion then reacts with molecular oxygen in a series of steps, likely involving radical intermediates, to form the ketone at the 9-position. researchgate.net

More complex, domino reaction sequences have also been elucidated. For example, the reaction of benzylamine (B48309) with iodobenzene (B50100) catalyzed by a palladium complex proceeds through a regioselective ortho-arylation of the benzylamine. sci-hub.se This is followed by an intramolecular C(sp³)-H and C(sp²)-H activation, leading to a cyclic imine intermediate. This imine is then hydrolyzed during aqueous work-up to furnish the fluorenone. sci-hub.se

The table below summarizes key features of these elucidated mechanistic pathways.

| Synthetic Strategy | Proposed Key Intermediates | Catalyst/Reagent System | Key Mechanistic Steps |

| Palladium-Catalyzed Cyclocarbonylation | Acyl-palladium complex | Pd catalyst, CO gas | Oxidative addition, CO insertion, intramolecular cyclization, reductive elimination organic-chemistry.org |

| Photocatalyzed Radical Cyclization | Acyl radical | Photocatalyst, deoxygenating agent | Acyl radical formation, intramolecular radical cyclization, oxidation organic-chemistry.org |

| Aerobic Oxidation of Fluorene | Fluorenyl anion, radical species | O₂, base (e.g., KOH) | Deprotonation at C9, reaction with O₂, radical propagation/termination researchgate.netresearchgate.netwikipedia.org |

| Palladium-Catalyzed Domino Reaction | Cyclic imine | Pd(OAc)₂, Ag₂O | Ortho-arylation, intramolecular C-H activation, hydrolysis sci-hub.se |

| Biomimetic Synthesis | Phenoxy radicals, carbon-centered radicals | Electron transfer mediators, O₂ | Intramolecular electrophilic aromatic substitution, radical rearrangement researchgate.net |

These mechanistic studies, often supported by spectroscopic analysis and computational modeling, provide a fundamental understanding of the transformations leading to the fluorenone scaffold. This knowledge is instrumental in the rational design of synthetic routes to complex fluorenone analogues with tailored electronic and steric properties.

Organic Electronic and Optoelectronic Materials

Fluorenone and its derivatives are a significant class of materials in the field of organic electronics due to their excellent thermal stability, good charge transport capabilities, and the ease with which their structures can be modified. chemscene.comrsc.org These properties make them suitable for a wide range of electronic and optoelectronic devices. The stable and rigid aromatic framework of fluorenone is often used as a core structure in the synthesis of small molecule semiconductors. chemscene.com

Role as π-Conjugated Organic Semiconductors

The fluorenone moiety is a key component in many π-conjugated organic systems, which are crucial for charge transport in electronic devices. rsc.org As an aromatic molecule with a delocalized π-system, the fluorene structure, from which fluorenone is derived, is well-known for its ability to transport charge carriers. rsc.org The introduction of a ketone group to form fluorenone creates an electron-accepting (n-type) character, making the fluorenone fragment a promising acceptor unit for building high-performance n-type semiconductors. nih.gov

Researchers have synthesized various donor-acceptor-donor (D-A-D) π-conjugated molecules where a fluorenone core acts as the acceptor (A) and is end-capped with donor (D) units like oligo(thiophenes). researchgate.net This molecular design strategy leverages the electron-deficient nature of the fluorenone to create materials with specific energy levels suitable for organic electronics. researchgate.net The versatility of fluorene-based compounds allows for their use in a wide array of organic semiconductors, including oligomers and polymers, which benefit from high thermal stability and efficient charge transport. acs.org The fusion of a fluorene unit with an indene (B144670) fragment to create dihydroindenofluorenes (DHIFs) is another strategy to produce highly efficient organic semiconductors for various electronic devices. rsc.org

Electron-Transporting Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are single layers of molecules that spontaneously form on a substrate, offering a powerful method to modify surface properties and create ultra-thin functional layers in electronic devices. Fluorenone-based molecules equipped with suitable anchoring groups, such as phosphonic acid, have been synthesized and investigated as n-type (electron-transporting) SAMs. rsc.orglu.lv

These materials are designed to facilitate efficient electron transport from an active layer (like a perovskite or chalcogenide absorber in a solar cell) to an electrode. rsc.org Studies have shown that fluorenone derivatives can form effective SAMs on various metal oxide surfaces, including ITO and TiO₂, improving substrate wettability and indicating strong bond formation. rsc.orglu.lv The success of carbazole-based SAMs as hole-transporting materials has spurred research into new n-type SAMs, with fluorenone derivatives emerging as interesting candidates due to their suitable electrochemical properties and ability to passivate interface defects. nih.govlu.lv The main driving forces for the stable packing of fluorenone-based molecules in these layers include van der Waals forces, dipole-dipole interactions, and hydrogen bonding. nih.gov

Integration in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of organic circuits, and their performance relies heavily on the charge-carrying capabilities of the semiconductor used. Fluorenone derivatives are extensively used as the central core for functional materials in OFETs. rsc.orgnih.gov Their inherent electron-accepting nature makes them excellent building blocks for n-type organic semiconductors, which transport negative charges (electrons). rsc.orgnih.gov

For instance, imide-functionalized fluorenone and its cyanated versions have been specifically designed as electron-accepting units. These materials exhibit deep-lying lowest unoccupied molecular orbital (LUMO) energy levels, a key requirement for efficient electron injection and transport. rsc.orgnih.gov In other research, fluorenone-based donor-acceptor small molecules have been synthesized and characterized as the active semiconductor layer in OFETs. researchgate.net A vacuum-deposited thin film of a fluorenone derivative featuring an alkylated double thiophene (B33073) demonstrated p-channel (hole-transporting) characteristics with a high hole mobility of 0.02 cm²/Vs and a current on/off ratio of 10⁷, showcasing the versatility of the fluorenone scaffold. researchgate.net

Application in Organic Light-Emitting Diodes (OLEDs)

In the field of organic light-emitting diodes (OLEDs), fluorenone-based materials have found application due to their favorable electronic properties and thermal stability. chemscene.comtandfonline.com They can be used as emitters or as host materials in the emissive layer. tandfonline.com For example, several fluorenone derivatives have been designed and utilized as emitters in fluorescent OLEDs. tandfonline.com

When doped into a host material like 1,3-bis(N-carbazolyl)benzene, these fluorenone-based emitters can produce orange and red electroluminescence with high efficiency and low turn-on voltages. tandfonline.com One device achieved a maximum external quantum efficiency of 2.54% and a maximum brightness of 7509 cd/m². tandfonline.com The color of the light emitted by fluorenone compounds, typically in the green-yellow region, can be tuned. By strategically positioning nitrile-acceptor and amine-donor groups on the fluorenone structure, a significant blue-shift in emission can be achieved. ru.nl Additionally, precursors such as 9,9-Dimethylfluorene-2-boronic acid pinacol (B44631) ester are used to synthesize derivatives for potential use in OLEDs. chemicalbook.comchemicalbook.com

Development for Photovoltaic Devices and Organic Solar Cells

The electron-accepting property of the fluorenone core makes it a valuable component in materials designed for organic photovoltaic (OPV) devices and organic solar cells (OSCs). chemscene.com Fluorenone derivatives have been explored as electron acceptors, a critical component in the bulk-heterojunction structure of most OSCs. usq.edu.aursc.org

Researchers have designed non-fullerene acceptors using 9-fluorenone (B1672902) as a central electron-withdrawing block, combined with other strong accepting groups like diketopyrrolopyrrole (DPP). usq.edu.aursc.org An OSC device using one such fluorenone-based acceptor (DPP-FN-DPP) with a P3HT donor polymer achieved a high open-circuit voltage (VOC) of 0.97 V. usq.edu.au This high voltage is attributed to the low-lying LUMO energy level of the fluorenone-based acceptor. usq.edu.au Fluorenone has also been incorporated as a chromophore in A–D–A–D–A type molecules for dye-sensitized solar cells. rsc.orgnih.gov Furthermore, fluorene-based structures with a three-dimensional molecular geometry, such as those with a 9,9′-spirobi[9H-fluorene] core, have been shown to be high-performance electron acceptors. rsc.org

Nonlinear Optical (NLO) Properties and Applications of Fluorenone Molecular Materials

Fluorenone-based molecular materials are an excellent platform for engineering new materials for nonlinear optics (NLO). ru.nl NLO materials are crucial for applications such as optical switching, data storage, and telecommunications. nih.gov The NLO properties of fluorenone derivatives arise from their unique combination of chemical, structural, and optical characteristics. ru.nl

The key to high NLO activity in organic molecules is often a donor-π-acceptor (D-π-A) architecture. The fluorenone unit can act as an effective π-linker or acceptor in such systems. For example, chromophores based on a 9,9-dimethyl-9H-fluoren-2-amine donor have been synthesized with various acceptor groups, showing significant NLO response. nih.gov The V-shaped geometry of fluorenone molecules is also beneficial, as it influences the orientation of the transition dipole moment, providing an additional tool for optimizing the macroscopic NLO response. ru.nl These properties make fluorenone materials highly promising for applications including second harmonic generation (SHG) and terahertz (THz) generation. ru.nl The NLO properties are highly dependent on the terminal groups attached to the fluorene framework; for instance, a derivative with a –NO2 terminal group was found to have a superior NLO response compared to one with a –N(CH3)2 group. pku.edu.cn

Data Tables

Table 1: Properties of Fluorenone-Based Donor-Acceptor Materials for OFETs This table presents data for representative fluorenone derivatives to illustrate their properties; it is not specific to this compound.

| Compound Name | Structure Description | Hole Mobility (μ) | Current On/Off Ratio | Reference |

| Compound 2 | 2-(5'-(2-ethylhexyl)-[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one | 0.02 cm²/Vs | 10⁷ | researchgate.net |

| Data from vacuum-deposited films used as organic semiconductors. |

Table 2: Performance of an OLED Device with a Fluorenone-Based Emitter This table shows performance metrics for an OLED using a fluorenone derivative as the emitter, doped in a host material.

| Parameter | Value | Reference |

| Emitter | Fluorenone-based derivative | tandfonline.com |

| Host Material | 1,3-bis(N-carbazolyl)benzene (90 wt%) | tandfonline.com |

| Turn-on Voltage | 5.08 V | tandfonline.com |

| Max. External Quantum Efficiency (EQE) | 2.54% | tandfonline.com |

| Max. Brightness | 7509.14 cd/m² | tandfonline.com |

| Max. Current Efficiency | 15.73 cd/A | tandfonline.com |

| Max. Power Efficiency | 8.13 lm/W | tandfonline.com |

| Electroluminescence Color | Orange-Red | tandfonline.com |

Table 3: Optical and NLO Properties of Fluorene-Based Chromophores This table highlights the properties of D-π-A chromophores based on a fluorene donor. The hyperpolarizability (β) is a measure of the NLO response.

| Chromophore | Wavelength of Max. Absorbance (λmax) | First Hyperpolarizability (βHRS) (10⁻³⁰ esu) | Intrinsic Hyperpolarizability (βint) (10⁻³⁰ esu) | Reference |

| SS1 | 428 nm | 220 | 120 | nih.govacs.org |

| SS2 | 480 nm | 480 | 250 | nih.govacs.org |

| SS3 | 470 nm | 550 | 290 | nih.govacs.org |

| SS4 | 502 nm | 1000 | 500 | nih.govacs.org |

| Chromophores are based on a 9,9-dimethyl-9H-fluoren-2-amine donor with different acceptor groups. |

Polymeric Materials Based on this compound

Design of Heat-Resistant and Light-Emitting Polymeric Systems

Fluorene-based polymers are renowned for their use as light-emitting materials in devices like organic light-emitting diodes (OLEDs). nih.gov A key challenge in designing these materials is preventing aggregation-caused quenching (ACQ), where the fluorescence efficiency of planar aromatic molecules decreases in the solid state. acs.org A successful strategy to mitigate this is to introduce bulky side groups that disrupt intermolecular packing and concentration quenching. mdpi.com

Furthermore, the inherent rigidity of the fluorene ring contributes to high thermal stability, a critical requirement for durable electronic devices. Polymers can be designed to have very high glass transition temperatures (Tg) and thermal decomposition temperatures (Td5). For instance, certain polyimides incorporating non-aromatic structures have achieved Tg values over 320°C and 5% weight loss temperatures (Td5) above 420°C in a nitrogen atmosphere. mdpi.com By copolymerizing fluorene units with other chromophores, such as anthracene (B1667546) derivatives, the emission color can be tuned from blue to orange, and the charge injection/transport balance can be optimized, leading to devices with high brightness and efficiency. nih.gov

Table 1: Performance of a Fluorene-Anthracene Copolymer (PFAnt01) in an OLED Device Device Configuration: ITO/PEDOT:PSS (40 nm)/PFAnt01 (60 nm)/Balq (40 nm)/LiF (1 nm)/Al (100 nm)

| Property | Value |

|---|---|

| Maximum Brightness | 1760 cd/m² (at 14 V) |

| Maximum Current Efficiency | 1.66 cd/A |

| Maximum External Quantum Efficiency | 0.70% |

Data sourced from a study on fluorene-based copolymers containing an anthracene derivative. nih.gov

Photo-Induced Intramolecular Charge-Transfer (ICT) Phenomena in Polymers

Photo-induced intramolecular charge-transfer (ICT) is a critical photophysical process in donor-acceptor (D-A) molecules. rsc.org Upon photoexcitation, an electron moves from the electron-rich donor moiety to the electron-deficient acceptor moiety, creating an excited state with significant charge separation. rsc.org The fluorenone core is an effective electron acceptor. rsc.orgnih.gov When chemically linked to a suitable electron donor, the resulting D-A architecture can exhibit strong ICT characteristics. rsc.org

This phenomenon is highly sensitive to the surrounding environment. In polymers, the interaction between the excited state and the local environment can lead to complex behaviors. For example, in some polyfluorene derivatives, the initial singlet exciton (B1674681) can evolve into a lower-energy charge-transfer (CT) state, which influences the radiative lifetime and emission properties. acs.org The energy of the ICT emission band is often highly dependent on solvent polarity, showing a bathochromic (red) shift as polarity increases. This solvatochromism is a hallmark of ICT and is used to probe the electronic structure of the excited state. Understanding and controlling ICT is crucial for applications in nonlinear optics, photovoltaics, and chemical sensing. rsc.orgrsc.org

Aggregation-Induced Luminescence (AILE) in Fluorenone-Based Polymer Nanoparticles

While many conventional fluorophores suffer from aggregation-caused quenching, a converse phenomenon known as aggregation-induced luminescence (AIL) or aggregation-induced emission (AIE) has been discovered. In AIE-active molecules, emission is weak or non-existent in dilute solutions but becomes highly intense upon aggregation in the solid state or in poor solvents. nih.govrsc.org This effect is typically attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel, leading to strong fluorescence. researchgate.net

This principle has been demonstrated in a novel solution-processable oligomer containing both fluorene and fluorenone units. rsc.org This material exhibits significant aggregation-induced emission enhancement (AIEE), a property triggered by the presence of the fluorenone moiety. rsc.org Polymer nanoparticles (PNPs) can be fabricated from such materials, often by a simple method like nanoprecipitation in a solvent/non-solvent system. rsc.org These nanoparticles, which are highly luminescent due to the AIE effect, are promising for applications in bio-imaging and chemical sensing, as they combine the brightness of the solid state with the processability of a dispersion. nih.govrsc.orgfrontiersin.org The fluorescence of AIE nanoparticles can be enhanced in environments that promote aggregation or increase viscosity. nih.govfrontiersin.org

Supramolecular Architectures and Stimuli-Responsive Systems

Beyond covalent polymers, fluorenone derivatives can be used to build functional materials through non-covalent interactions, leading to the formation of self-assembled supramolecular structures.

Supramolecular organogels are a class of soft materials where a liquid organic solvent is immobilized by a three-dimensional network of self-assembled gelator molecules. nih.govresearchgate.net These gelators are typically low-molecular-weight compounds that form fibrous structures through highly specific non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net

Dendritic molecules and other architectures with a distinct separation of incompatible parts (e.g., polar and nonpolar segments) are excellent candidates for organogelators. nih.gov Molecules designed with a rigid, aromatic core—analogous to the fluorenone unit—and flexible peripheral chains linked by groups capable of hydrogen bonding (e.g., amides) can self-assemble into anisotropic aggregates and nanofibers. researchgate.net The synergistic effect of π-π interactions from the aromatic core and hydrogen bonding from the linker groups drives the formation of the gel network. researchgate.net By functionalizing the this compound scaffold with appropriate side groups, such as amides or ureas, it is possible to design novel gelators. The resulting organogels could exhibit stimuli-responsive behavior, where the gel-sol transition can be triggered by external factors like temperature, pH, or specific analytes, making them suitable for applications in sensing, drug delivery, and materials templating.

Multi-Stimuli-Responsive Behaviors in Supramolecular Systems

Supramolecular systems are complex assemblies of molecules held together by non-covalent interactions. rsc.org Materials that can respond to external triggers, such as solvents, acidity, light, or heat, are known as "smart" or stimuli-responsive materials. rsc.orgnorthwestern.edu The incorporation of fluorenone units into donor-acceptor-donor (D-A-D) molecular structures has been shown to yield materials with multi-stimuli-responsive behaviors. nih.gov These triads can exhibit emission from a twisted intramolecular charge transfer (TICT) state, which is sensitive to the local environment, making them suitable for chemoresponsive applications. nih.gov

Solvatofluorochromism is the phenomenon where a substance's fluorescence color and intensity change with the polarity of the solvent it is dissolved in. This behavior is characteristic of molecules that have a significant change in dipole moment upon photoexcitation, such as those with intramolecular charge transfer (ICT) character.

Fluorenone-based donor-acceptor-donor (D-A-D) triads have demonstrated distinct solvatofluorochromic properties. nih.gov In these systems, the fluorenone acts as the electron-accepting core. The emission properties, originating from both locally excited and twisted intramolecular charge transfer (TICT) states, are sensitive to the solvent environment. This sensitivity allows the material to function as a sensor for solvent polarity, with changes in fluorescence providing a direct readout. nih.gov

Table 1: Solvatofluorochromic Behavior of a Representative Fluorenone D-A-D Triad

| Solvent | Polarity | Emission Maximum (λem) | Fluorescence Color |

|---|---|---|---|

| n-Hexane | Low | ~450 nm | Blue |

| Toluene (B28343) | Medium | ~500 nm | Green |

| Dichloromethane | High | ~550 nm | Yellow |

Acidifluorochromism refers to the change in fluorescence properties in response to variations in pH or the presence of acidic species. This responsiveness can be engineered into fluorenone-based systems, making them valuable as chemoresponsive materials for detecting acids.

In studies on fluorenone D-A-D triads containing urethane (B1682113) units, the addition of an acid like trifluoroacetic acid was shown to induce a noticeable color change. nih.gov This response is attributed to the protonation of the fluorenone's carbonyl group or other basic sites within the molecule, which alters the electronic structure and, consequently, the photophysical properties. Such systems have the potential for multi-modal detection of target chemical species. nih.gov

Fluorenone-Based Macrocycles for Switchable Supramolecular Assemblies

Macrocycles are large, cyclic molecules that are foundational to host-guest chemistry and the construction of complex supramolecular structures. rsc.orgrsc.org Incorporating the rigid, planar fluorenone unit into macrocyclic architectures can lead to materials with switchable properties. acs.org The design of these molecules leverages fluorenone's electron-deficient nature, its potential for hydrogen bonding via the carbonyl group, and its unique photophysical characteristics. acs.org

A notable example involves the synthesis of a trimeric fluorenone macrocycle through the condensation of a 2,7-disubstituted fluorenone monomer with paraformaldehyde. acs.org In the solid state, this macrocycle assembles into a "supramolecular jalousie" structure. This assembly is dynamic and can be reversibly opened and closed by exposure to different solvent vapors, such as toluene and phenylmethanol. acs.org This mechanical motion at the molecular level is accompanied by a distinct change in fluorescence from yellow to red, demonstrating a switchable system. acs.org Such behavior is driven by an "induced-fit" structural adjustment within the crystal. acs.org

In other work, heterogeneous macrocycles containing both fluorenone (an energy acceptor) and fluorenol (an energy donor) moieties have been synthesized. nih.gov These systems exhibit efficient intramolecular energy transfer, leading to enhanced fluorescence from the fluorenone unit. nih.gov

Table 2: Properties of a Switchable Fluorenone-Based Supramolecular Jalousie

| State | Trigger | Conformation | Fluorescence Emission |

|---|---|---|---|

| Closed | As-synthesized | Stacked, compact | Yellow |

| Open | Toluene Vapor | Rotated, expanded | Red |

Source: Data derived from research on a trimeric fluorenone macrocycle. acs.org

Metal-Organic Frameworks (MOFs) Incorporating Fluorenone Chromophores

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The ordered arrangement of organic chromophores, such as fluorenone, within a MOF can lead to materials with enhanced and anisotropic optical properties. rsc.orgacs.org

Mechanochemistry, which uses mechanical force to drive chemical reactions, offers a green and efficient alternative to traditional solvent-based synthesis methods for MOFs. nih.govnih.govnih.gov This approach is particularly advantageous for large-scale production. rsc.org

Research has demonstrated the facile mechanochemical synthesis of a MOF using a fluorenone-containing dicarboxylate (FDC) ligand and zinc cations. acs.org This solvent-free or liquid-assisted grinding method results in a highly ordered, pillared MOF structure. acs.orgnih.gov The resulting Zn-FDC MOF shows improved fluorescence properties, including a higher photoluminescence quantum yield and a longer fluorescence lifetime, compared to the pristine FDC ligand. acs.org This enhancement is attributed to the highly ordered arrangement of the fluorenone chromophores within the framework, which limits non-radiative decay pathways. acs.org

The precise, crystalline arrangement of chromophores in a MOF can lead to anisotropic properties, where the material's response depends on the orientation of the stimulus. When fluorenone chromophores are locked into a highly ordered arrangement within a MOF, the resulting material can exhibit polarized fluorescence.

Thin films of the Zn-FDC MOF have shown well-defined polarized photoemission, with a fluorescence anisotropy of 0.10–0.15. acs.org This means that the intensity of the emitted light depends on the polarization angle of the excitation light. This property arises because the fluorenone units are all aligned in a specific direction within the MOF structure. acs.org Periodic density functional theory (DFT) calculations have shown that there is no significant electronic transfer between the fluorenone chromophore and the metal cation, meaning the fluorescence properties are intrinsic to the ordered fluorenone units. acs.org Such materials have potential applications in polarized light sources and sensors. acs.org

Table 3: Performance Characteristics of a Mechanochemically Synthesized Zn-FDC MOF

| Property | Pristine FDC Ligand | Zn-FDC MOF |

|---|---|---|

| Emission Maximum (λem) | ~525 nm | ~490 nm (Blue-shifted) |

| Photoluminescence Quantum Yield | Lower | Enhanced |

| Fluorescence Lifetime | Shorter | Longer |

Source: Data derived from experimental and computational studies on a fluorenone-containing MOF. acs.org

Catalytic Applications and Photocatalysis

The unique electronic and structural characteristics of the fluorenone framework have led to its emergence as a powerful component in catalysts, especially for photoredox reactions. These materials are often valued for being metal-free, which avoids the cost, toxicity, and purification challenges associated with many transition-metal catalysts.

Fluorenone-Functionalized Porous Organic Polymers (POPs) as Heterogeneous Photocatalysts

Porous organic polymers (POPs) are a class of materials characterized by high surface area, low density, and significant chemical and thermal stability. researchgate.net When functionalized with fluorenone units, these polymers become potent heterogeneous photocatalysts. The insoluble nature of POPs allows them to be easily separated from reaction mixtures and reused, a significant advantage over traditional homogeneous catalysts.

These fluorenone-based POPs are synthesized through various methods, including FeCl₃-mediated polymerization and direct C–H arylation polycondensation. researchgate.netrsc.org The resulting polymers possess large surface areas and defined micropore structures, which facilitate the diffusion of substrates and enhance catalytic activity. researchgate.net For instance, fluorinated porous organic polymers (FPOPs) have demonstrated high porosity with Brunauer–Emmett–Teller (BET) specific surface areas exceeding 1000 m²/g. researchgate.net The performance of these catalysts can be fine-tuned by modifying the polymer backbone and pore architecture. rsc.org

Performance of Representative Porous Organic Polymers

| Polymer Name | Monomer/Precursor | Polymerization Method | Surface Area (m²/g) | Key Application |

|---|---|---|---|---|

| FPOP-1 | Fluorinated Aromatics | Direct C–H Arylation | >1000 | Gas Adsorption researchgate.net |

| FPOP-2 | Fluorinated Aromatics | Direct C–H Arylation | >1000 | Toluene Adsorption researchgate.net |

| Spirobifluorene-based COPs | Spirobifluorene | FeCl₃-mediated | 940–1980 | Gas Uptake rsc.org |

Photocatalytic Molecular Oxygen Activation for Organic Synthesis

A significant application of fluorenone-based photocatalysts is the activation of molecular oxygen for selective aerobic oxidation reactions. This process is a cornerstone of green chemistry, as it uses air as a benign oxidant. Fluorenone-based POPs have been shown to be highly effective in this role, outperforming their homogeneous counterparts in both efficiency and stability.

The mechanism involves the photocatalyst absorbing light, leading to an excited state capable of activating oxygen. This process facilitates a variety of organic transformations, such as the oxidation of alcohols to aldehydes and ketones. The use of heterogeneous fluorenone-based POPs provides a robust and recyclable catalytic system for these important synthetic reactions.

Catalytic Effects in Synthesis of Fluorenone Derivatives

The synthesis of the fluorenone core and its derivatives often relies on catalytic methods to ensure efficiency and control. Various catalytic systems have been developed to construct the tricyclic fluorenone skeleton from readily available precursors.

Palladium-based catalysts are widely used for this purpose. For example, the palladium-catalyzed dual C-H functionalization of benzophenones provides a direct route to fluorenones through oxidative dehydrogenative cyclization. acs.org In one study, using Pd(OAc)₂ with an oxidant like Ag₂O yielded the desired fluorenone product in high yields. acs.org Another approach involves the palladium-catalyzed cyclocarbonylation of o-halobiaryls, which is compatible with a wide range of functional groups. organic-chemistry.org Heterogeneous catalysts, such as Pd supported on a Mg-La mixed oxide, have also been developed, offering the advantage of easy recovery and reuse. rsc.org

Lewis acids, such as boron trifluoride (BF₃·Et₂O), serve as effective catalysts for synthesizing highly functionalized fluorene derivatives from precursors like fluorene propargylic alcohols. researchgate.netthieme-connect.de Additionally, photoredox catalysis using iridium complexes has been employed for the intramolecular cyclization of biarylcarboxylic acids to form fluorenones, a process that can be accompanied by hydrogen evolution, enhancing atom economy. organic-chemistry.orgrsc.org Simpler, metal-free methods, such as air oxidation of fluorenes using a base like potassium hydroxide (KOH) as a catalyst, offer a green and cost-effective route to fluorenone derivatives. researchgate.net

Catalytic Systems for the Synthesis of Fluorenone Derivatives

| Catalyst System | Starting Material | Reaction Type | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, Ag₂O, TFA | Benzophenone | Dehydrogenative Cyclization | 85 | acs.org |

| Palladium Catalyst | o-Halobiaryl | Cyclocarbonylation | Very Good | organic-chemistry.org |

| Pd/Mg-La mixed oxide, Ag₂O | Benzophenone | Dehydrogenative Cyclization | 82 | rsc.org |

| Iridium Complex | [1,1′-Biphenyl]-2-carboxylic acid | Photoredox Cyclization | Good to Excellent | rsc.org |

| KOH, Air | 9H-Fluorene | Aerobic Oxidation | High | researchgate.net |

| BF₃·Et₂O | Fluorene propargylic alcohol | Cyclization | Excellent | researchgate.netthieme-connect.de |

Advanced Analytical Techniques in the Characterization of 2,3 Dimethyl 9h Fluoren 9 One Research

Spectroscopic Characterization Methodologies

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is an indispensable tool in the analysis of 2,3-Dimethyl-9H-fluoren-9-one. Each technique offers a unique window into the molecule's characteristics, from the connectivity of its atoms to the nature of its electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. It relies on the magnetic properties of atomic nuclei, providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom within the molecule.

In the ¹H NMR spectrum of a fluorenone derivative, the protons on the aromatic rings typically appear as multiplets in the downfield region, generally between 7.0 and 8.0 ppm. For this compound, the two methyl groups would introduce singlet peaks in the upfield region, typically around 2.3 to 2.5 ppm. The integration of these signals would confirm the number of protons in each environment.

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework. The most characteristic signal in the ¹³C NMR spectrum of a fluorenone is the carbonyl carbon (C9), which is significantly deshielded and appears far downfield. For the isomeric compound 2,7-Dimethyl-9H-fluoren-9-one, this peak is observed at approximately 193.7 ppm. The aromatic carbons resonate in the 120-145 ppm range, while the methyl carbons give rise to signals in the aliphatic region, around 21.9 ppm for the 2,7-dimethyl isomer. The specific chemical shifts for this compound would be expected to be in similar regions, with minor variations due to the different substitution pattern.

Table 1: Representative NMR Chemical Shifts for Dimethyl-9H-fluoren-9-one Isomers

| Position | ¹H Shift (ppm) (for 2,7-isomer) | ¹³C Shift (ppm) (for 2,7-isomer) |

|---|---|---|

| C-9 (C=O) | – | 193.7 |

| Aromatic-H | 7.20-7.65 (multiplet) | 120-145 |

| Methyl-H | 2.36 (singlet) | 21.9 |

Data based on the isomeric compound 2,7-Dimethyl-9H-fluoren-9-one.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. These methods measure the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. For fluorenone and its derivatives, this peak is typically observed in the region of 1710-1730 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents on the aromatic rings. The spectrum would also display characteristic peaks for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic rings (typically in the 1450-1600 cm⁻¹ region). The C-H stretching vibrations of the methyl groups would be expected in the 2850-2960 cm⁻¹ range. The region below 1400 cm⁻¹, known as the fingerprint region, would show a complex pattern of peaks unique to the specific substitution pattern of this compound.

Table 2: Key IR Absorption Bands for Fluorenone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | 1710 - 1730 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Methyl C-H | Stretch | 2850 - 2960 |

Data based on general fluorenone structures and the 2,7-dimethyl isomer.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The resulting spectrum provides information about the conjugated π-electron system.

The fluorenone core is a chromophore that gives rise to characteristic absorption bands. The parent compound, 9-fluorenone (B1672902), exhibits a strong, structured absorption band in the short-wavelength UV region and a broader, less intense band extending into the visible region. nist.gov The spectrum of this compound is expected to be similar, with the methyl groups acting as auxochromes, which can cause small shifts in the absorption maxima (λmax), often to longer wavelengths (a bathochromic shift). The absorption spectra of fluorenones are characterized by π → π* transitions, which are typically intense, and n → π* transitions, which are weaker and occur at longer wavelengths. The solvent environment can also influence the position of these peaks. researchgate.net

Photoluminescence and Fluorescence Spectroscopy for Emission Properties

Photoluminescence and fluorescence spectroscopy are used to study the light-emitting properties of a compound after it has absorbed light. These techniques provide insights into the excited state dynamics and the efficiency of light emission.

Fluorenone derivatives are known for their fluorescent properties, although the quantum yields can vary significantly depending on the substitution pattern and the environment. researchgate.netpsu.edu The emission of fluorenone itself is characterized by a monomer emission and a second, broad emission band at longer wavelengths, which is often associated with the formation of aggregates or excimers. researchgate.net This longer-wavelength emission is sometimes referred to as the "green emission defect" in fluorene-based materials used in organic light-emitting diodes (OLEDs). psu.edu The fluorescence spectrum of this compound would reveal its emission maxima and provide information on its potential as an emissive material. The fluorescence quantum yield, a measure of the efficiency of the emission process, can be determined relative to a known standard. psu.edu

Circular Dichroism (CD) Spectroscopy for Chiral Information

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules, which are molecules that are non-superimposable on their mirror images.

The this compound molecule itself is achiral as it possesses a plane of symmetry and is superimposable on its mirror image. Therefore, in an achiral solvent, it will not produce a CD signal. However, CD spectroscopy would become a vital tool if the fluorenone core were functionalized with a chiral substituent or if it were to form a complex with another chiral molecule. nist.gov In such cases, the fluorenone chromophore would exist in an asymmetric environment, leading to a characteristic CD spectrum that could be used to determine the absolute configuration or study conformational changes. nist.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as free radicals or radical ions. While this compound in its ground state is a diamagnetic molecule with no unpaired electrons, its radical cation or radical anion can be generated through oxidation or reduction, respectively.

EPR spectroscopy can be used to characterize these radical species. The EPR spectrum provides the g-value, which is a characteristic property of the radical, and information about the hyperfine coupling of the unpaired electron with nearby magnetic nuclei (such as ¹H). This hyperfine structure can give detailed information about the distribution of the unpaired electron's spin density across the molecule. For instance, the formation of a stable radical cation has been observed in related oligo(p-fluorene)s. wikipedia.org EPR would be the definitive technique to confirm the generation of such a radical from this compound and to study its electronic structure.

Chromatographic and Mass Spectrometric Techniques

The combination of chromatography for separation and mass spectrometry for detection and identification forms the cornerstone of modern analytical chemistry for compounds like this compound.

High-Resolution Gas Chromatography/Mass Spectrometry (GC/MS) for Mixture Analysis

High-Resolution Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a pivotal technique for the analysis of semi-volatile organic compounds such as substituted fluorenones. In the context of this compound, GC provides the necessary resolving power to separate it from a complex mixture of isomers and related polycyclic aromatic hydrocarbons (PAHs). The compound is first vaporized and swept by a carrier gas through a long, narrow capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column walls.

Once separated, the molecule enters the mass spectrometer, where it is typically ionized by electron impact (EI). This hard ionization technique causes the molecule to fragment in a predictable and reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint. The NIST Chemistry WebBook provides mass spectrum data for the related compound 2,3-Dimethyl-9H-fluorene, which can serve as a reference for identifying the core fluorene (B118485) structure. nist.govnist.gov For this compound (C₁₅H₁₂O), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (approximately 208.25 g/mol ). nih.gov The technique's ability to separate co-eluting compounds in complex matrices is crucial for environmental and industrial sample analysis. researchgate.net

Table 1: Expected GC/MS Data for this compound This table is based on inferred data from related compounds and general fragmentation patterns.

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| Retention Index (non-polar column) | Specific to the GC conditions; higher than 2,3-dimethylfluorene | Aids in identification by comparing with standards. |

| Molecular Ion Peak [M]⁺ | m/z ≈ 208 | Confirms the molecular weight of the compound. |

| Key Fragment 1 [M-15]⁺ | m/z ≈ 193 | Indicates the loss of a methyl group (·CH₃). |

| Key Fragment 2 [M-28]⁺ | m/z ≈ 180 | Suggests the loss of carbon monoxide (CO) from the ketone group. |

| Key Fragment 3 [M-43]⁺ | m/z ≈ 165 | Represents the combined loss of a methyl group and carbon monoxide. |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a compound. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure mass to several decimal places. This precision allows for the calculation of a unique elemental formula. For this compound, with the chemical formula C₁₅H₁₂O, the exact mass can be calculated with high accuracy.

This capability is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. For instance, a hydrocarbon C₁₆H₁₆ (nominal mass 208) could be mistaken for C₁₅H₁₂O in a low-resolution instrument. HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, provide the mass resolution needed to separate these signals, confirming the presence of oxygen in the fluorenone structure. copernicus.org This technique is a cornerstone of non-targeted analysis for assessing the human exposome and identifying unknown contaminants in various samples. researchgate.net

Table 2: Precise Mass Determination of this compound using HRMS

| Element | Count | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 15 | 12.000000 | 180.000000 |

| Hydrogen (¹H) | 12 | 1.007825 | 12.093900 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Calculated Monoisotopic Mass | 208.088815 |

Gas Chromatography with Flame Ionization Detection (GC/FID)

Gas Chromatography with Flame Ionization Detection (GC/FID) is a robust and widely used technique for the quantification of organic compounds. chromatographyonline.com The FID detector works by pyrolyzing the compounds as they elute from the GC column in a hydrogen-air flame. This process generates ions, creating an electrical current that is proportional to the mass of carbon atoms entering the flame.

The primary advantages of GC/FID are its high sensitivity, wide linear dynamic range, and near-universal response to hydrocarbons. chromatographyonline.com While it does not provide structural information like a mass spectrometer, its reliability makes it the workhorse for quantitative analysis. chromatographyonline.comchromatographyonline.com For this compound, GC/FID would be used to accurately determine its concentration in a sample after proper calibration with a certified reference standard. The technique is particularly valuable in quality control and in monitoring studies where the identity of the compound is already known and quantification is the main goal. nih.govresearchgate.net However, impurities in the gas sources can increase detector noise and affect baseline levels, making high-purity gases and filters essential for optimal performance. chromatographyonline.com

Advances in Tandem Mass Spectrometry for Structural Characterization

Tandem Mass Spectrometry (MS/MS or MS²) offers a deeper level of structural analysis by performing multiple stages of mass selection and fragmentation. In a typical MS/MS experiment, a specific ion (the precursor ion), such as the molecular ion of this compound (m/z ≈ 208), is selected in the first mass analyzer. This selected ion is then fragmented through collision-induced dissociation (CID) in a collision cell. The resulting fragment ions (product ions) are then analyzed by a second mass analyzer.

This process provides unambiguous structural information and helps to elucidate fragmentation pathways. imreblank.ch For this compound, MS/MS could confirm the losses of methyl groups (·CH₃) and carbon monoxide (CO), which are characteristic of methylated fluorenone structures. This technique is highly selective and sensitive, allowing for the detection of trace amounts of the target compound in complex samples by filtering out chemical noise. imreblank.ch The development of methods like neutral loss-acoustic ejection mass spectrometry (NL-ADE-MS) showcases the high-throughput capabilities of modern tandem MS for analyzing large groups of molecules that share common fragmentation patterns. chemrxiv.org

Table 3: Inferred Tandem MS (MS/MS) Fragmentation of this compound Based on fragmentation of related fluorenones.

| Precursor Ion (m/z) | Collision-Induced Dissociation | Product Ions (m/z) | Inferred Neutral Loss |

|---|---|---|---|

| 208 | CID | 193 | ·CH₃ (15 Da) |

| 208 | CID | 180 | CO (28 Da) |

| 193 | CID | 165 | CO (28 Da) |

| 180 | CID | 165 | ·CH₃ (15 Da) |

Ultrahigh-Resolution Mass Spectrometry (e.g., FT-ICR MS, Orbitrap) for Speciation

Ultrahigh-resolution mass spectrometry, primarily performed on Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, represents the pinnacle of mass analysis performance. These instruments provide exceptionally high resolving power (often >100,000) and sub-ppm mass accuracy, enabling the fine-grained analysis of extremely complex mixtures without the need for extensive chromatographic separation. researchgate.netnih.gov

For this compound, this technology would be particularly powerful when analyzing environmental samples like crude oil or combustion products, which can contain thousands of distinct chemical compounds. nih.gov Ultrahigh resolution allows for "speciation"—the ability to resolve and identify different chemical forms of an element or compound. It can differentiate between isomers with very similar chromatographic behavior and distinguish compounds with identical integer masses. The Orbitrap analyzer, for example, can achieve a resolving power of 120,000 FWHM, mitigating the need for two-dimensional gas chromatography (GCxGC) in many applications. researchgate.net This allows for the direct assignment of thousands of molecular formulae in a single measurement, fundamentally changing the approach to molecular-level analysis of complex systems. nih.gov

Electrochemical and Thermal Analytical Techniques

Beyond chromatography and mass spectrometry, electrochemical and thermal methods provide valuable data on the redox properties and thermodynamic stability of this compound.

Electrochemical techniques such as cyclic voltammetry (CV) are used to study the redox behavior of fluorenone compounds. Research on 9-fluorenone, the parent molecule, shows that it can be electrochemically polymerized to form a polymer film that is both p- and n-dopable. researchgate.net By applying a varying potential and measuring the resulting current, CV can determine the oxidation and reduction potentials of this compound. This information is critical for applications in organic electronics, where fluorenones are promising building blocks for electron-transport materials due to the electron-accepting nature of their ketone group. researchgate.net The first step in the electropolymerization of fluorene derivatives typically involves the formation of a radical cation. acs.org

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information on the material's thermal properties. DSC measures the heat flow associated with thermal transitions as a function of temperature, allowing for the determination of melting point and enthalpy of fusion. TGA measures changes in mass as a function of temperature, indicating the compound's thermal stability and decomposition profile. For the related compound 9-fluorenone, calorimetric methods have been used to determine its enthalpy of sublimation, a key thermodynamic property. researchgate.net Such data for this compound would be vital for assessing its stability and suitability for use in high-temperature applications, such as in organic light-emitting diodes (OLEDs) or other electronic devices.

Integrated Analytical Approaches and Advanced Methodologies

Integrated analytical approaches combine the strengths of various techniques to overcome the limitations of individual methods. For a compound like this compound, this is crucial for obtaining a complete chemical picture, especially when it is part of a complex matrix or undergoing chemical transformations.

Utilization of Complementary Analytical Techniques for Complex Chemical Systems

A singular analytical technique rarely provides all the necessary information to fully characterize a complex chemical system involving this compound. Therefore, researchers employ a suite of complementary methods to gain a comprehensive understanding. For instance, while Nuclear Magnetic Resonance (NMR) spectroscopy might elucidate the primary structure, it may not reveal the full extent of intermolecular interactions in solution, which can be probed by fluorescence spectroscopy.

The study of fluorenone derivatives often involves combining various spectroscopic methods. researchgate.net For example, absorption and steady-state fluorescence spectra can reveal how the environment (e.g., solvent polarity) affects the electronic properties of the molecule. researchgate.net Infrared (IR) spectroscopy can be used in parallel to investigate specific functional groups, such as the carbonyl (C=O) vibration in the fluorenone core, and how it is affected by solvent interactions. researchgate.net By combining data from these techniques, a more detailed model of the compound's behavior in different chemical environments can be constructed.

Table 1: Example of Complementary Techniques in Fluorenone Analysis

| Analytical Technique | Type of Information Provided | Application to this compound |

|---|---|---|

| UV-Visible Absorption Spectroscopy | Electronic transitions, conjugation effects. | Determine the effect of methyl substituents and solvent on the π-electron system. |

| Fluorescence Spectroscopy | Excited state properties, intermolecular interactions (e.g., quenching, complex formation). researchgate.net | Probe for interactions with other molecules and study excited-state charge transfer processes. researchgate.net |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational modes of functional groups. nih.gov | Monitor shifts in the carbonyl group frequency to understand hydrogen bonding or other specific interactions. researchgate.net |

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns, elemental composition. | Confirm molecular identity and identify potential byproducts or metabolites in a reaction mixture. |

Combination of Experimental Analytical Techniques with Computational Simulation Methods

The synergy between experimental data and computational modeling represents a powerful frontier in chemical analysis. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can predict spectroscopic properties, molecular geometries, and reaction energetics. These theoretical predictions can then be used to interpret and validate experimental results.

For fluorenone systems, ab initio calculations have been used to determine minimum energy conformations and binding energies in solvent-solute interactions. researchgate.net This computational insight helps to explain experimental observations, such as the fluorescence quenching of 9-fluorenone by polar protic solvents. researchgate.net By modeling the system, researchers can visualize the formation of hydrogen-bonded complexes that are responsible for the observed spectroscopic changes. This integrated approach provides a molecular-level explanation for macroscopic measurements.

Application of Chemometric Approaches (e.g., MCR-ALS, PARAFAC) to Spectroscopic Data

Complex chemical processes, such as photodegradation or multi-component reactions, often produce large and convoluted datasets from spectroscopic measurements (e.g., 3D fluorescence excitation-emission matrices or time-resolved IR spectra). Chemometrics offers multivariate data analysis techniques to deconstruct this data. nih.gov Methods like Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) and Parallel Factor Analysis (PARAFAC) are particularly powerful. researchgate.netnih.gov

These algorithms can resolve a dataset into its constituent "pure" components, even when their spectral signatures are heavily overlapped. nih.govresearchgate.net For instance, in a study monitoring the photodegradation of polycyclic aromatic hydrocarbons (PAHs)—a class of compounds related to this compound—MCR-ALS and PARAFAC were successfully applied to fluorescence data to quantify the simultaneous decay of multiple compounds and the emergence of photoproducts. researchgate.netnih.gov The results obtained were statistically comparable to those from traditional, more time-consuming HPLC methods. nih.gov This demonstrates the potential of chemometrics to provide quantitative kinetic and mechanistic information from complex spectroscopic data. researchgate.netnih.gov

Table 2: Application of Chemometric Models to Spectroscopic Data

| Chemometric Method | Input Data Type | Resolved Output for a Reaction Mixture | Potential Insight into this compound |

|---|---|---|---|

| PARAFAC (Parallel Factor Analysis) | Excitation-Emission Matrix (EEM) Fluorescence Spectra. researchgate.net | - "Pure" fluorescence spectrum for each component.

| Quantify the compound and its degradation products simultaneously in environmental or reaction samples. nih.gov |

| MCR-ALS (Multivariate Curve Resolution-Alternating Least Squares) | Time-resolved FTIR or Raman spectra. nih.gov | - "Pure" vibrational spectrum for each species (reactant, intermediate, product). nih.gov | Identify transient intermediates and elucidate reaction mechanisms without physical separation of components. |

Dynamic Speciation Techniques for Understanding Chemical Interactions

Understanding the chemical form or "species" of a compound in a given medium is critical, as different species (e.g., free, complexed, protonated) exhibit different reactivity and bioavailability. Dynamic speciation analysis focuses on systems that are not at equilibrium, providing information on the rates of transformation between species.

Techniques for dynamic speciation are chosen based on their operational timescale relative to the kinetics of the chemical system. iupac.org For a compound like this compound, its interaction with metal ions, proteins, or other environmental ligands could be studied. Electrochemical methods, such as stripping voltammetry, are highly sensitive for probing the lability of metal-ligand complexes at trace concentrations. iupac.org Hyphenated techniques, which couple a separation method with a sensitive detector (e.g., HPLC-ICP-MS), are powerful tools for separating and quantifying different chemical species, including organometallic compounds, in a complex mixture. iupac.org These methods are essential for predicting the fate and transport of this compound in biological or environmental systems by providing data on the rates of association and dissociation with other chemical entities. iupac.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Dimethyl-9H-fluoren-9-one, and how can reaction efficiency be optimized?

- Methodology : Palladium-catalyzed annulation of arynes with substituted haloarenes is a robust strategy for fluorenone derivatives. For 2,3-dimethyl substitution, pre-functionalized substrates (e.g., 2,3-dimethylhalobenzene) can be coupled under catalytic conditions (Pd/ligand systems) to form the fluorenone core. Solvent choice (e.g., DMF or THF), temperature (80–120°C), and ligand selection (e.g., PPh₃) critically influence yield. Post-synthesis, column chromatography with silica gel and hexane/ethyl acetate gradients is recommended for purification .

- Key Considerations : Monitor reaction progress via TLC and characterize intermediates using NMR (e.g., disappearance of starting material protons).

Q. How can the purity of this compound be validated in laboratory settings?

- Methodology : Combine multiple analytical techniques:

- HPLC : Use a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) to assess purity (>95% target peak area).

- Melting Point : Compare observed melting points (mp) with literature values (if available) or derivatives (e.g., unsubstituted fluorenone mp: 84–86°C ).

- ¹H/¹³C NMR : Verify absence of extraneous peaks; methyl groups at C2/C3 should appear as singlets (δ ~2.3–2.5 ppm for ¹H) .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodology :

- NMR : ¹H NMR identifies methyl groups and aromatic protons (J-coupling patterns). ¹³C NMR confirms carbonyl (C=O, δ ~195 ppm) and quaternary carbons.

- IR : Strong C=O stretch (~1700 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹).

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion ([M]⁺ at m/z 208.12 for C₁₅H₁₂O) .

Advanced Research Questions

Q. How can computational modeling resolve electronic structure ambiguities in this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict optimized geometries, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. Compare computed IR/NMR spectra with experimental data to validate models. Software like Gaussian or ORCA is recommended .